molecular formula C21H20FN3O2S B2821287 N-(4-(3-((2,3-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1021228-04-5

N-(4-(3-((2,3-dimethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2821287
CAS No.: 1021228-04-5
M. Wt: 397.47
InChI Key: NXTWKBCKRQZTFV-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Amides, on the other hand, are a type of functional group consisting of a carbonyl group linked to a nitrogen atom. They are commonly found in a wide variety of biological and synthetic compounds .


Molecular Structure Analysis

Thiazoles have a planar structure, with the aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The exact molecular structure of the compound you mentioned would depend on the specific substituents on the thiazole and amide groups .


Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They have a similar odor to that of pyridine .

Scientific Research Applications

1. GPIIb/IIIa Integrin Antagonists:

  • A study discussed the development of ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a potent and orally active fibrinogen receptor antagonist. This compound, characterized by a trisubstituted beta-amino acid residue, showed promise in inhibiting human platelet aggregation and had potential for antithrombotic treatment in acute phases (Hayashi et al., 1998).

2. Novel Potential Antipsychotic Agents:

  • The synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds with similar structures, were explored. These compounds, particularly the analogues with methyl groups at the 1- and 3-positions on the pyrazole ring, demonstrated antipsychotic-like profiles in animal behavioral tests without interacting with dopamine receptors (Wise et al., 1987).

3. Antitumor Benzothiazoles:

  • A series of new 2-phenylbenzothiazoles, including 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, was synthesized. These compounds exhibited potent and selective antitumor properties in vitro, especially against lung, colon, and breast cancer cell lines. The study highlighted the importance of structural variations in influencing antitumor activity (Mortimer et al., 2006).

4. Kinesin Spindle Protein Inhibitor as Anticancer Agent:

  • The discovery of a kinesin spindle protein (KSP) inhibitor, characterized as an effective anticancer agent, was reported. The compound arrested cells in mitosis, leading to cellular death, and exhibited a favorable pharmacokinetic profile and notable in vivo efficacy, highlighting its potential in cancer treatment (Theoclitou et al., 2011).

Mechanism of Action

The mechanism of action of a compound depends on its specific biological activity. For example, many thiazole derivatives act by binding to various enzymes and receptors in the biological system .

Future Directions

Thiazoles and amides are both areas of active research in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and studying their biological activities to develop new therapeutic agents.

Properties

IUPAC Name

N-[4-[3-(2,3-dimethylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-13-4-3-5-18(14(13)2)24-19(26)11-10-17-12-28-21(23-17)25-20(27)15-6-8-16(22)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTWKBCKRQZTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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